h-NTPDase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16N4S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

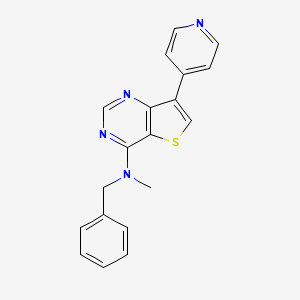

N-benzyl-N-methyl-7-pyridin-4-ylthieno[3,2-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3 |

InChI Key |

MZJHEOQMUQJEQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

h-NTPDase-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of h-NTPDase-IN-2, a pan-inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). This guide details its inhibitory profile, the experimental methodologies used for its characterization, and its role within the broader context of purinergic signaling pathways.

Core Mechanism of Action

This compound, identified as compound 3l in some commercial contexts, is a potent pan-inhibitor of several human NTPDase isoforms. These enzymes are critical regulators of extracellular nucleotide concentrations, primarily by hydrolyzing ATP and ADP. By inhibiting these enzymes, this compound effectively increases the local concentrations of ATP and ADP, thereby modulating purinergic signaling pathways involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2][3]

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. This inhibition prevents the sequential hydrolysis of extracellular ATP to ADP and subsequently to AMP. The accumulation of extracellular ATP and ADP leads to prolonged activation of P2X and P2Y purinergic receptors on various cell types.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been characterized against multiple h-NTPDase isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) as reported in the literature.

| Target Isoform | IC50 (μM) |

| h-NTPDase1 | 0.35 |

| h-NTPDase2 | 4.81 |

| h-NTPDase3 | 37.73 |

| h-NTPDase8 | 10.32 |

Note: The data presented is based on commercially available information for a compound designated as this compound (compound 3l).

Signaling Pathways

The inhibitory action of this compound has significant implications for purinergic signaling cascades. By preventing the degradation of extracellular ATP and ADP, it enhances the activation of various P2 receptors, which can lead to diverse downstream cellular responses.

References

- 1. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NTPDase | ATPases | Tocris Bioscience [tocris.com]

Unraveling the Function of h-NTPDase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of h-NTPDase-IN-2, a designation that refers to two distinct thieno[3,2-d]pyrimidine derivatives with different inhibitory profiles against human nucleoside triphosphate diphosphohydrolases (NTPDases). This document will elucidate the function, mechanism of action, and potential therapeutic applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their impact on cellular signaling pathways.

Introduction to NTPDases and Purinergic Signaling

Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2] This enzymatic activity modulates the activation of P2 purinergic receptors, which are involved in a myriad of physiological and pathological processes, including inflammation, immune responses, cancer, and thrombosis.[3][4] The four major cell surface-expressed human NTPDases (h-NTPDase1, -2, -3, and -8) exhibit different substrate specificities, leading to distinct downstream signaling outcomes.[5]

This compound refers to two separate inhibitors with differing selectivity profiles: a selective h-NTPDase-2/-8 inhibitor (also known as compound 5g) and a pan-h-NTPDase inhibitor (compound 3l). This guide will address both compounds to provide a clear and comprehensive resource.

The Selective h-NTPDase-2/-8 Inhibitor (Compound 5g)

This compound demonstrates notable selectivity for inhibiting h-NTPDase-2 and, to a lesser extent, h-NTPDase-8.[6][7]

Data Presentation: Inhibitory Profile of Compound 5g

| Target Enzyme | IC50 (µM) |

| h-NTPDase-2 | 0.04[6][7] |

| h-NTPDase-8 | 2.27[6][7] |

| h-NTPDase-1 | >100[8] |

| h-NTPDase-3 | >100[8] |

Mechanism of Action

Compound 5g acts as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2.[6][7] For h-NTPDase-2, the Michaelis constant (Km) has been determined to be 74 µM in the presence of the inhibitor.[6][7]

Signaling Pathway Modulation by Compound 5g

h-NTPDase2 preferentially hydrolyzes ATP to ADP, leading to the accumulation of ADP, a key agonist for P2Y1, P2Y12, and P2Y13 receptors.[5][9] By inhibiting h-NTPDase2, compound 5g is expected to decrease the production of ADP from extracellular ATP. This would lead to reduced activation of ADP-specific P2Y receptors and prolonged signaling through ATP-sensitive P2X and P2Y receptors.

The Pan-h-NTPDase Inhibitor (Compound 3l)

In contrast to compound 5g, compound 3l exhibits a broader inhibitory activity across multiple h-NTPDase isoforms.[10][11]

Data Presentation: Inhibitory Profile of Compound 3l

| Target Enzyme | IC50 (µM) |

| h-NTPDase1 | 0.35[10][11] |

| h-NTPDase2 | 4.81[10][11] |

| h-NTPDase3 | 37.73[10][11] |

| h-NTPDase8 | 10.32[11] |

Signaling Pathway Modulation by Compound 3l

As a pan-inhibitor, compound 3l will have a more profound impact on purinergic signaling by blocking the hydrolysis of both ATP and ADP by multiple enzymes. This will lead to a significant accumulation of extracellular ATP and a reduction in the generation of both ADP and the immunosuppressive molecule adenosine (which is produced from AMP, the product of NTPDase1-mediated ADP hydrolysis).

References

- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

h-NTPDase-IN-2: A Technical Guide to a Selective NTPDase2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among the eight known human NTPDase isoforms, NTPDase2 (also known as CD39L1) plays a significant role by preferentially hydrolyzing ATP to ADP. This distinct substrate preference makes NTPDase2 a compelling therapeutic target for modulating purinergic signaling in various diseases. This whitepaper provides an in-depth technical guide on h-NTPDase-IN-2, a potent and selective inhibitor of human NTPDase2, based on published scientific literature.

Core Compound: this compound (Compound 5g)

The compound referred to as this compound in this guide is a thiadiazole amide derivative, specifically designated as compound 5g in the primary literature. It has been identified as a potent and selective inhibitor of human NTPDase2.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound (compound 5g) against various human NTPDase isoforms have been characterized, with the following key quantitative data:

| Parameter | h-NTPDase-1 | h-NTPDase-2 | h-NTPDase-3 | h-NTPDase-8 | Reference |

| IC50 | 0.05 µM | 0.04 µM | >100 µM | 2.27 µM | [1] |

| Mechanism of Inhibition | Non-competitive | Non-competitive | - | - | |

| Km (for h-NTPDase-2) | - | 74 µM | - | - |

Note on Conflicting Data: It is important to note that the designation "this compound" is used by some commercial vendors to refer to different chemical entities. For instance, a thieno[3,2-d]pyrimidine derivative has also been described as a potent NTPDase2 inhibitor.[2][3] Furthermore, some suppliers list "this compound" with a pan-inhibitor profile. This guide focuses specifically on the thiadiazole amide derivative (compound 5g) as characterized in the primary literature as a selective NTPDase2 inhibitor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NTPDase inhibitors like this compound.

NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The amount of Pi is directly proportional to the NTPDase activity.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of 620-640 nm.[4]

Materials:

-

96-well microplate

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)

-

ATP (substrate) solution

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite green reagent

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of the recombinant NTPDase enzymes in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

-

Assay Reaction:

-

To each well of the 96-well plate, add 25 µL of the enzyme working solution.

-

Add 5 µL of the inhibitor solution (or DMSO for control wells).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the ATP substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Color Development:

-

Stop the reaction and initiate color development by adding 50 µL of the malachite green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color stabilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Capillary Electrophoresis (CE) for NTPDase Activity

Capillary electrophoresis offers a high-throughput and low-sample-consumption method for analyzing NTPDase activity by separating and quantifying the substrate (ATP) and the product (ADP or AMP).

Principle: Charged molecules (ATP, ADP, AMP) are separated based on their electrophoretic mobility in a capillary filled with a buffer. The amount of product formed is quantified by UV detection.

Materials:

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary

-

Running buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Recombinant NTPDase enzymes

-

ATP solution

-

Inhibitor solutions

Procedure:

-

Reaction Incubation:

-

In a microcentrifuge tube, mix the NTPDase enzyme, assay buffer, and the inhibitor at the desired concentrations.

-

Initiate the reaction by adding the ATP substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., EDTA or by heating).

-

-

Sample Injection:

-

Inject the reaction mixture into the capillary using pressure or voltage.

-

-

Electrophoretic Separation:

-

Apply a high voltage across the capillary to separate the nucleotides.

-

-

Detection and Quantification:

-

Detect the separated nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

-

Quantify the peak areas of the substrate and product to determine the extent of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of product formed.

-

Determine the IC50 values for the inhibitor as described for the malachite green assay.

-

Visualizations

Experimental Workflow: NTPDase Inhibition Assay

Caption: Workflow for determining NTPDase inhibition using the malachite green assay.

Signaling Pathway: Impact of NTPDase2 Inhibition

Caption: Inhibition of NTPDase2 by this compound alters purinergic signaling pathways.

Conclusion

This compound (compound 5g) is a valuable research tool for investigating the role of NTPDase2 in health and disease. Its high potency and selectivity for NTPDase2 over other isoforms allow for the precise dissection of NTPDase2-mediated signaling pathways. The accumulation of extracellular ATP and the reduction of ADP following NTPDase2 inhibition have profound effects on purinergic receptor activation, thereby influencing cellular processes such as inflammation, immune responses, and cancer cell proliferation. Further research utilizing this compound and similar selective inhibitors will be crucial in validating NTPDase2 as a therapeutic target and in the development of novel treatments for a range of pathological conditions.

References

The Pivotal Role of NTPDase2 in Modulating Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular nucleotides, such as ATP and ADP, are critical signaling molecules that regulate a vast array of physiological and pathological processes. The precise control of the concentration and duration of these signals is paramount and is largely orchestrated by a family of cell surface enzymes known as ectonucleotidases. Among these, Nucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), also known as CD39L1, has emerged as a key player with distinct enzymatic properties and tissue-specific expression, positioning it as a critical modulator of purinergic signaling. This technical guide provides an in-depth exploration of the core functions of NTPDase2, its enzymatic characteristics, its integral role in purinergic signaling pathways, and its implications in health and disease. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction to NTPDase2 and Purinergic Signaling

Purinergic signaling encompasses the release of purine and pyrimidine nucleotides into the extracellular space and their subsequent action on specific P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors.[1][2] This signaling paradigm is implicated in a multitude of physiological processes, including neurotransmission, inflammation, immunity, and platelet aggregation.[1][2] The termination and modulation of these signals are critically dependent on the activity of ectonucleotidases, which hydrolyze extracellular nucleotides.

The Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family consists of eight members, with NTPDase1, 2, 3, and 8 being the primary cell surface-expressed enzymes that regulate purinergic signaling.[3][4] NTPDase2 is distinguished by its strong preference for the hydrolysis of nucleoside triphosphates (like ATP) over diphosphates (like ADP).[5][6] This catalytic preference results in the conversion of ATP to ADP, which can then act as an agonist for specific P2Y receptor subtypes, thereby converting one signaling molecule into another with distinct downstream effects.

Enzymatic Properties of NTPDase2

The substrate specificity of NTPDase2 is a defining characteristic that dictates its functional role. Unlike NTPDase1, which efficiently hydrolyzes both ATP and ADP, NTPDase2 primarily functions as an ecto-ATPase.[5][6] This leads to an accumulation of ADP in the extracellular milieu, a crucial factor in modulating P2Y receptor signaling.

Kinetic Parameters

The enzymatic activity of NTPDase2 has been characterized in various species. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different substrates provide a quantitative measure of its catalytic efficiency.

| Species | Substrate | Km (µM) | Vmax (nmol Pi/min/mg protein) | Reference |

| Human | ATP | 70 | Data not consistently reported | [7] |

| ADP | >1000 | Significantly lower than ATP | [8] | |

| UTP | 110 | Data not consistently reported | [8] | |

| UDP | >1000 | Significantly lower than UTP | [8] | |

| Mouse | ATP | 69 | Data not consistently reported | [8] |

| ADP | >1000 | Significantly lower than ATP | [8] | |

| UTP | 75 | Data not consistently reported | [8] | |

| UDP | >1000 | Significantly lower than UTP | [8] | |

| Rat | ATP | 224 | 2275 | [5] |

| ADP | 163 | 941 | [5] |

Note: Vmax values can vary significantly depending on the experimental system (e.g., cell type, recombinant protein expression system) and are therefore not always directly comparable across studies.

Inhibitors of NTPDase2

Several small molecules have been identified as inhibitors of NTPDase2, which are invaluable tools for studying its function and hold potential as therapeutic agents.

| Inhibitor | Type of Inhibition | Ki / IC50 | Species Specificity | Reference |

| PSB-6426 | Competitive | Ki = 8.2 µM | Human | [9][10] |

| ARL 67156 | Competitive | Weak inhibitor | Human | [11] |

| NTPDase-IN-1 | Non-competitive | IC50 = 0.23 µM | Human | [12] |

| NTPDase-IN-2 | Selective | IC50 = 0.04 µM | Human | [12] |

| NTPDase-IN-3 | Potent | IC50 = 1.07 µM | Human | [12] |

| 4g | Potent | IC50 = 1.72 ± 0.08 μM | Human | [13] |

| 5p | Potent | IC50 = 3.17 ± 0.05 μM | Human | [13] |

Role of NTPDase2 in Purinergic Signaling Pathways

NTPDase2's preferential hydrolysis of ATP to ADP positions it as a critical switch in purinergic signaling, capable of terminating ATP-mediated signals while simultaneously generating ADP for subsequent receptor activation.

References

- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunocytochemistry (ICC) Protocol | Rockland [rockland.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. researchgate.net [researchgate.net]

- 5. nacalai.com [nacalai.com]

- 6. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

h-NTPDase-IN-2: A Technical Guide to its Role in Modulating Extracellular ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine triphosphate (eATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cancer. The concentration of eATP is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases). Inhibition of these enzymes presents a promising therapeutic strategy for modulating purinergic signaling. This technical guide provides a comprehensive overview of h-NTPDase-IN-2, a selective inhibitor of human NTPDase-2, and its anticipated effects on eATP levels. While direct quantitative data on the impact of this compound on eATP concentrations is not yet publicly available, this document outlines its known biochemical properties and provides detailed, generalized protocols for investigating its effects.

Introduction to Purinergic Signaling and NTPDases

Purinergic signaling refers to the extracellular signaling mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1] When released into the extracellular space, ATP can activate P2X and P2Y receptors, triggering downstream signaling cascades that influence a wide range of cellular functions.[1] The magnitude and duration of P2 receptor activation are controlled by the rate of ATP hydrolysis, a process mediated by ectonucleotidases.

The E-NTPDase family consists of eight members (NTPDase1-8) that hydrolyze nucleoside tri- and diphosphates.[2] NTPDase1, -2, -3, and -8 are located on the cell surface with their active sites facing the extracellular space, making them key regulators of eATP. These isoforms exhibit different substrate specificities:

-

NTPDase1 (CD39): Hydrolyzes ATP and ADP at nearly equal rates.[3]

-

NTPDase2: Preferentially hydrolyzes ATP over ADP, leading to an accumulation of ADP.[3]

-

NTPDase3 and -8: Have intermediate substrate preferences between NTPDase1 and -2.[3]

The differential hydrolysis of ATP and ADP by these enzymes fine-tunes the activation of various P2Y receptor subtypes, some of which are preferentially activated by ADP. By inhibiting NTPDases, particularly the primary ATP-hydrolyzing enzyme NTPDase2, it is possible to prolong the signaling of eATP.

This compound: A Selective NTPDase Inhibitor

This compound (also known as compound 5g) is a thiadiazole amide derivative identified as a potent and selective inhibitor of human NTPDase-2.[4][5]

Biochemical Properties and Inhibitory Activity

The primary mechanism of action of this compound is the inhibition of NTPDase enzymes. Kinetic studies have revealed a non-competitive mode of inhibition for h-NTPDase-1 and -2.[4] The inhibitory potency of this compound against various human NTPDase isoforms has been characterized and is summarized in the table below.

| Target Isoform | IC50 (µM) | Reference |

| h-NTPDase-1 | Not potently inhibited | [5] |

| h-NTPDase-2 | 0.04 ± 0.006 | [4][5] |

| h-NTPDase-3 | Not potently inhibited | [5] |

| h-NTPDase-8 | 2.27 | [4] |

Table 1: Inhibitory activity of this compound against human NTPDase isoforms.

The data clearly indicates that this compound is a highly potent and selective inhibitor of h-NTPDase-2.

Expected Effect on Extracellular ATP Levels

Given that NTPDase2 is a major enzyme responsible for the hydrolysis of extracellular ATP, its inhibition by this compound is expected to lead to a significant increase in the concentration of eATP in the local cellular microenvironment. This elevation in eATP can, in turn, potentiate signaling through ATP-sensitive P2X and P2Y receptors. While direct experimental evidence for this effect with this compound is pending in the public literature, studies with NTPDase2 knockout models have demonstrated that the absence of this enzyme results in heightened eATP levels.

Experimental Protocols

This section provides detailed, generalized methodologies for assessing the inhibitory activity of compounds like this compound and their impact on eATP levels in a cell-based setting.

In Vitro NTPDase Inhibition Assay (Malachite Green Assay)

This protocol describes the measurement of NTPDase activity by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

Materials:

-

Recombinant human NTPDase enzymes (e.g., from a commercial supplier)

-

ATP (substrate)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the recombinant h-NTPDase enzyme in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a solution of ATP to each well to a final concentration of 0.5 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Extracellular ATP in Cell Culture (Luciferin-Luciferase Assay)

This protocol outlines a common and highly sensitive method for quantifying eATP concentrations in the supernatant of cultured cells treated with an NTPDase inhibitor.

Materials:

-

Cell line of interest (e.g., a cell line known to express NTPDase2)

-

Cell culture medium and supplements

-

This compound

-

Luciferin-luciferase based ATP assay kit (e.g., from Promega, Revvity, or Sigma-Aldrich)

-

Luminometer

-

White, opaque 96-well plates

Procedure:

-

Seed the cells in a 96-well plate and culture until they reach the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to the desired final concentrations.

-

Carefully remove the existing culture medium from the cells.

-

Add the medium containing the different concentrations of this compound (and a vehicle control) to the cells.

-

Incubate the cells for a specific time period (this may need to be optimized, e.g., 30 minutes, 1 hour, 2 hours).

-

At the end of the incubation, carefully collect the cell supernatant from each well.

-

Prepare the ATP standard curve according to the manufacturer's instructions for the ATP assay kit.

-

In a white, opaque 96-well plate, add the collected supernatant samples and the ATP standards.

-

Add the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the concentration of eATP in each sample by comparing the luminescence values to the ATP standard curve.

Visualizations

Purinergic Signaling Pathway and the Role of NTPDase2

Caption: Role of h-NTPDase-2 and its inhibitor in the purinergic signaling pathway.

Experimental Workflow for Assessing the Effect of this compound on eATP

References

- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of NTPDase2 in Cancer Progression with the Selective Inhibitor h-NTPDase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2), also known as CD39L1, is a cell surface enzyme that plays a critical role in regulating purinergic signaling in the tumor microenvironment. By preferentially hydrolyzing extracellular ATP to ADP, NTPDase2 modulates the balance of pro-inflammatory and immunosuppressive signals, thereby influencing cancer progression. This technical guide provides an in-depth overview of the role of NTPDase2 in oncology and the use of the selective inhibitor, h-NTPDase-IN-2, as a tool to investigate its function. This document details experimental protocols for key assays, presents available quantitative data on the effects of NTPDase2 inhibition, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: The Purinergic Signaling Axis in Cancer

The tumor microenvironment (TME) is characterized by high concentrations of extracellular ATP (eATP), which can act as a danger signal to stimulate anti-tumor immune responses.[1][2] However, cancer cells have evolved mechanisms to evade this immune surveillance by co-opting the purinergic signaling pathway. A key component of this evasion is the enzymatic degradation of eATP by ectonucleotidases.

NTPDase2 is a member of the E-NTPDase family of enzymes that hydrolyze extracellular nucleotides.[3] Unlike NTPDase1 (CD39), which hydrolyzes both ATP and ADP to AMP, NTPDase2 preferentially converts ATP to ADP.[4] This accumulation of ADP can then be further hydrolyzed by other ectonucleotidases, ultimately leading to the production of immunosuppressive adenosine.[5]

Elevated expression of NTPDase2 has been observed in several cancers, including hepatocellular carcinoma and colon cancer, where it is associated with a poor prognosis.[1][6] In hepatocellular carcinoma, hypoxia, a common feature of the TME, induces the expression of NTPDase2 through the stabilization of hypoxia-inducible factor-1α (HIF-1α).[1] This upregulation of NTPDase2 leads to the accumulation of extracellular 5'-AMP, which helps maintain a population of immunosuppressive myeloid-derived suppressor cells (MDSCs).[1] In colon cancer, tumor-derived exosomal NTPDase2 has been shown to impair the function of CD8+ T cells, further contributing to immune evasion.[6]

Given its role in promoting an immunosuppressive TME, NTPDase2 has emerged as a promising therapeutic target in oncology. The development of selective inhibitors is crucial for dissecting the specific functions of NTPDase2 and for validating its potential as a drug target.

This compound: A Selective NTPDase2 Inhibitor

This compound is a selective inhibitor of human NTPDase2. The inhibitory activity of this compound has been characterized, providing a valuable tool for studying the biological roles of NTPDase2.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against different NTPDase isoforms has been determined through in vitro enzyme activity assays.

| Compound | Target | IC50 (µM) | Reference |

| This compound | h-NTPDase2 | 0.04 | [7] |

| This compound | h-NTPDase8 | 2.27 | [7] |

Table 1: In vitro inhibitory activity of this compound against human NTPDase isoforms.

Investigating the Effects of NTPDase2 Inhibition on Cancer Cells

While direct inhibition of NTPDase2 with this compound in cell-based cancer progression assays has not been extensively reported, studies involving the knockdown of ENTPD2 provide insights into its role.

Cancer Cell Proliferation

Studies on colon cancer cell lines have shown that the knockdown of ENTPD2 does not directly impact cell proliferation in vitro.[1][2] This suggests that the primary role of NTPDase2 in promoting tumor growth is likely mediated through its effects on the tumor microenvironment rather than a direct effect on cancer cell proliferation.

| Cell Line | Method | Effect on Proliferation | Reference |

| RKO (Colon Cancer) | ENTPD2 Knockdown | No significant effect | [1][2] |

| DLD1 (Colon Cancer) | ENTPD2 Knockdown | No significant effect | [1][2] |

Table 2: Effect of ENTPD2 knockdown on in vitro cancer cell proliferation.

Cancer Cell Migration and Invasion

The role of NTPDase2 in cancer cell migration and invasion is an active area of investigation. Extracellular ATP and its breakdown products are known to influence cell motility. Inhibition of NTPDase2 would alter the eATP/eADP ratio, which could, in turn, affect cancer cell migration and invasion through purinergic receptor signaling. Further studies with selective inhibitors like this compound are needed to quantify these effects.

Signaling Pathways Modulated by NTPDase2

NTPDase2 influences downstream signaling pathways primarily by controlling the availability of extracellular nucleotides for P2 purinergic receptors. The accumulation of ADP due to NTPDase2 activity can activate P2Y receptors, which are G protein-coupled receptors that can trigger various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

Purinergic Signaling Cascade

The following diagram illustrates the central role of NTPDase2 in the purinergic signaling cascade within the tumor microenvironment.

Downstream Intracellular Signaling

Activation of P2Y receptors by ADP can lead to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to regulate cell proliferation, survival, and migration. Inhibition of NTPDase2 with this compound would be expected to reduce ADP levels and subsequently attenuate signaling through these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of NTPDase2 and the effects of its inhibition.

NTPDase Activity Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 1 mM MgCl₂.

-

Enzyme Preparation: Use cell lysates or purified recombinant NTPDase2.

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Assay Procedure: a. In a 96-well plate, add the reaction buffer, enzyme preparation, and varying concentrations of this compound. b. Pre-incubate for 10 minutes at 37°C. c. Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 100 µM. d. Incubate for 30 minutes at 37°C. e. Stop the reaction by adding Malachite Green reagent. f. Read the absorbance at 620 nm.

-

Data Analysis: Calculate the amount of Pi released based on a standard curve and determine the IC50 value of the inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a cell population to migrate and close a "wound."

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS and add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing this compound.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA. b. Incubate with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, β-actin). c. Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the role of NTPDase2 using this compound.

Conclusion and Future Directions

NTPDase2 is a key regulator of the tumor microenvironment, promoting immune evasion and cancer progression. The selective inhibitor this compound provides a powerful tool to dissect the specific roles of this enzyme in different cancer contexts. While initial studies have highlighted the importance of NTPDase2 in modulating the immune landscape, further research is required to fully elucidate its impact on cancer cell-intrinsic properties such as proliferation, migration, and invasion.

Future investigations should focus on:

-

Comprehensive in vitro profiling of this compound: Evaluating its effects on a broader range of cancer cell lines and in co-culture systems with immune cells.

-

Elucidating downstream signaling: Quantitatively assessing the impact of NTPDase2 inhibition on key signaling pathways like MAPK/ERK and PI3K/Akt.

-

In vivo validation: Utilizing preclinical animal models to assess the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.

A deeper understanding of the multifaceted roles of NTPDase2 in cancer will be instrumental in the development of novel therapeutic strategies targeting the purinergic signaling axis.

References

- 1. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The secretory leukocyte protease inhibitor (SLPI) suppresses cancer cell invasion but promotes blood-borne metastasis via an invasion-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

h-NTPDase-IN-2: A Technical Guide for Investigating Immune Cell Modulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of h-NTPDase-IN-2, a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in the study of immune cell modulation. This document provides a comprehensive overview of the underlying purinergic signaling pathways, detailed (hypothetical) experimental protocols for utilizing this compound, and a summary of its potential effects on key immune cell populations.

Introduction to Purinergic Signaling and NTPDase2 in Immunity

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules in the immune system, often referred to as "danger signals" when released from stressed or dying cells.[1][2] These nucleotides activate purinergic P2 receptors on the surface of immune cells, triggering a cascade of events that can either promote or suppress inflammation. The concentration and ratio of extracellular ATP to ADP are tightly regulated by a family of ectonucleotidases, including NTPDase2.

NTPDase2, also known as CD39L1, is a cell surface enzyme that primarily hydrolyzes ATP to ADP with lower efficiency for ADP hydrolysis. This activity shifts the balance of purinergic signaling towards ADP-mediated activation of P2Y receptors, such as P2Y1, P2Y12, and P2Y13, which are expressed on various immune cells. By inhibiting NTPDase2, this compound allows for the sustained presence of extracellular ATP, which can potentiate pro-inflammatory responses through P2X receptors, particularly the P2X7 receptor. This makes this compound a valuable tool for dissecting the intricate roles of ATP and ADP signaling in immune cell function.

This compound: A Selective NTPDase2 Inhibitor

This compound is a potent and selective inhibitor of human NTPDase2. While specific quantitative data for its effects on immune cells are not yet widely published, its inhibitory profile against NTPDase isoforms suggests its utility in immunological research.

| Parameter | Value | Reference |

| Target | Human NTPDase2 (ENTPD2) | [3] |

| IC50 (h-NTPDase2) | 8.2 µM (as PSB-6426, a similar compound) | [4] |

| Mechanism of Action | Competitive inhibitor | [4] |

| Selectivity | Selective for NTPDase2 over other NTPDases | [4] |

Modulation of Immune Cell Function by this compound

The inhibition of NTPDase2 by this compound is predicted to modulate the function of various immune cells by altering the extracellular nucleotide landscape.

T Cell Activation and Differentiation

Extracellular ATP and its metabolite adenosine play opposing roles in T cell activation. High concentrations of ATP can act as a co-stimulatory signal, promoting T cell activation and proliferation, particularly through the P2X7 receptor. Conversely, adenosine, the downstream product of ATP degradation by other ectonucleotidases like CD73, is generally immunosuppressive.

By preventing the conversion of ATP to ADP, this compound is expected to:

-

Enhance T cell activation and proliferation: Sustained high levels of extracellular ATP can lead to prolonged P2X7 receptor activation, promoting calcium influx and downstream signaling pathways that lead to T cell activation.

-

Modulate T helper cell differentiation: The ATP/adenosine balance is known to influence the differentiation of T helper cells. A pro-inflammatory environment rich in ATP may favor the differentiation of Th1 and Th17 cells, while an adenosine-rich environment promotes Th2 and regulatory T cell (Treg) development.[5] Inhibition of NTPDase2 could therefore shift the balance towards Th1/Th17 responses.

Macrophage Polarization and Function

Macrophages exhibit remarkable plasticity and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Purinergic signaling is a key regulator of this process. Extracellular ATP, acting on P2X7 receptors, is a potent activator of the NLRP3 inflammasome in M1 macrophages, leading to the secretion of IL-1β and IL-18.[6]

The use of this compound in macrophage studies could lead to:

-

Enhanced M1 polarization: By maintaining high extracellular ATP levels, the inhibitor could promote the M1 phenotype, characterized by increased production of pro-inflammatory cytokines.

-

Inhibition of M2 polarization: The accumulation of ATP and subsequent activation of P2X7 receptors can be cytotoxic to M2 macrophages, which are more sensitive to ATP-induced cell death.[7][8]

Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are professional antigen-presenting cells that bridge innate and adaptive immunity. Extracellular ATP acts as a danger signal that promotes DC maturation, a process characterized by the upregulation of co-stimulatory molecules (CD80, CD86), MHC class II, and the production of pro-inflammatory cytokines like IL-12.[1][2][9][10][11]

Inhibition of NTPDase2 with this compound is anticipated to:

-

Promote DC maturation: Sustained ATP signaling can enhance the maturation of DCs, leading to more potent T cell activation.

-

Increase pro-inflammatory cytokine production: ATP-stimulated DCs are known to produce higher levels of IL-1β, TNF-α, and IL-12, which are crucial for driving Th1 responses.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for using this compound to study its effects on immune cells. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Protocol 1: In Vitro T Cell Proliferation Assay

Objective: To assess the effect of this compound on T cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies (for T cell activation)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well flat-bottom culture plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs or CD4+ T cells from healthy donor blood.

-

Label the cells with a cell proliferation dye according to the manufacturer's instructions.

-

Seed the labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.

-

Activate the T cells by adding soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A greater dilution of the dye indicates more cell division.

Protocol 2: Macrophage Polarization Assay

Objective: To determine the influence of this compound on macrophage polarization.

Materials:

-

Human monocytes isolated from PBMCs

-

Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF)

-

Polarizing cytokines: LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1; IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2

-

This compound

-

Antibodies for flow cytometry analysis of M1/M2 markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-1β for M1; IL-10 for M2)

-

6-well culture plates

Procedure:

-

Differentiate human monocytes into macrophages by culturing them in macrophage differentiation medium for 5-7 days.

-

On day 7, replace the medium with fresh medium containing either M1 or M2 polarizing cytokines.

-

Add different concentrations of this compound or vehicle control to the respective wells.

-

Incubate for 24-48 hours.

-

For flow cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 markers, and analyze by flow cytometry.

-

For ELISA: Collect the culture supernatants and measure the concentration of key M1 and M2 cytokines using ELISA kits.

Protocol 3: Dendritic Cell Maturation Assay

Objective: To evaluate the effect of this compound on dendritic cell maturation.

Materials:

-

Human monocyte-derived dendritic cells (mo-DCs)

-

Maturation stimulus (e.g., LPS at 100 ng/mL)

-

This compound

-

Antibodies for flow cytometry analysis of maturation markers (e.g., CD80, CD83, CD86, HLA-DR)

-

ELISA kit for IL-12p70

-

24-well culture plates

Procedure:

-

Generate immature mo-DCs from human monocytes by culturing in the presence of GM-CSF and IL-4 for 5-6 days.

-

On day 6, harvest the immature DCs and seed them in a 24-well plate at 5 x 10^5 cells/well.

-

Pre-treat the cells with this compound or vehicle control for 1 hour.

-

Induce maturation by adding LPS.

-

Incubate for 24 hours.

-

For flow cytometry: Harvest the cells, stain for maturation markers, and analyze.

-

For ELISA: Collect supernatants to measure IL-12p70 production.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inhibition of NTPDase2 by this compound.

Caption: T Cell Proliferation Assay Workflow.

Caption: Macrophage Polarization Assay Workflow.

Conclusion

This compound represents a promising pharmacological tool for elucidating the complex role of purinergic signaling in the immune system. By selectively inhibiting NTPDase2, researchers can dissect the distinct contributions of extracellular ATP and ADP to the function of T cells, macrophages, and dendritic cells. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for investigators to explore the immunomodulatory potential of targeting this key ectonucleotidase. Further research with this compound will undoubtedly provide valuable insights into the intricate regulation of immunity and may pave the way for novel therapeutic strategies for a range of inflammatory and autoimmune diseases.

References

- 1. Purinergic mechanism in the immune system: A signal of danger for dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purinergic mechanism in the immune system: A signal of danger for dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Purinergic Signaling and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purinergic Signaling in Controlling Macrophage and T Cell Functions During Atherosclerosis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Macrophage Activation Alters the Expression Profile of NTPDase and Ecto-5′-Nucleotidase | PLOS One [journals.plos.org]

- 8. Differential Macrophage Activation Alters the Expression Profile of NTPDase and Ecto-5′-Nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purinergic Receptors in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purinergic Receptors in Dendritic Cells. | Read by QxMD [read.qxmd.com]

The Impact of h-NTPDase-IN-2 on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. A key modulator of this complex process is the purinergic signaling system, where extracellular nucleotides like ATP and ADP act as signaling molecules. Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), an enzyme that preferentially hydrolyzes ATP to ADP, plays a pivotal role in regulating the balance of these signaling molecules in the central nervous system (CNS). The selective inhibition of human NTPDase2 (h-NTPDase2) presents a promising therapeutic strategy for modulating neuroinflammatory responses. This technical guide provides an in-depth overview of a selective h-NTPDase2 inhibitor, referred to herein as NTPDase-IN-2, its biochemical profile, and the experimental methodologies required to evaluate its impact on neuroinflammation. While direct studies on the effects of NTPDase-IN-2 on neuroinflammation are not yet widely published, this document extrapolates its potential impact based on the known function of its target, NTPDase2.

Introduction: NTPDase2 in the Neuroinflammatory Landscape

NTPDase2 is an ecto-enzyme predominantly expressed on astrocytes and other glial cells in the CNS.[1][2] Its primary function is the hydrolysis of extracellular ATP to ADP.[2] This enzymatic activity is crucial in shaping the purinergic signaling environment, which profoundly influences glial cell function and, consequently, neuroinflammation.

In pathological conditions such as brain injury or neurodegenerative disease, damaged cells release large amounts of ATP, which acts as a "danger signal." This ATP can activate pro-inflammatory purinergic receptors, such as P2X7R, on microglia and astrocytes, leading to the release of inflammatory cytokines and perpetuating the inflammatory cascade.[3][4][5][6]

NTPDase2 modulates this response in a nuanced manner. By converting ATP to ADP, it terminates ATP-mediated pro-inflammatory signaling. However, the resulting ADP is an agonist for other P2Y receptors (P2Y1, P2Y12, P2Y13), which can have varied effects on glial cells, including influencing microglial activation and motility.[2][3] Studies have shown that under neuroinflammatory conditions, the expression of NTPDase2 can be downregulated, potentially exacerbating ATP-driven inflammation.[2] Therefore, inhibiting NTPDase2 could, in certain contexts, increase local concentrations of ATP, which might have complex downstream effects depending on the specific pathological state and the receptors expressed on surrounding cells. Conversely, in scenarios where ADP-mediated signaling is detrimental, NTPDase2 inhibition could be beneficial. The precise impact of NTPDase2 inhibition is thus highly context-dependent and warrants detailed investigation.

Quantitative Data: Inhibitory Profile of NTPDase-IN-2

NTPDase-IN-2 (also known as compound 5g) has been identified as a potent and selective inhibitor of human NTPDase2.[7] Its inhibitory activity against various human NTPDase isoforms is summarized below.

| Target Isoform | IC50 (µM) | Reference |

| h-NTPDase2 | 0.04 | [7] |

| h-NTPDase8 | 2.27 | [7] |

| h-NTPDase1 | >100 | [7] |

| h-NTPDase3 | >100 | [7] |

Table 1: In vitro inhibitory potency of NTPDase-IN-2 against human NTPDase isoforms.

Experimental Protocols

In Vitro NTPDase Inhibition Assay (Malachite Green Assay)

This protocol describes a method to determine the IC50 value of a test compound like NTPDase-IN-2 against a specific NTPDase isoform. The assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Recombinant human NTPDase2 enzyme

-

ATP (substrate)

-

Assay Buffer (e.g., 80 mM Tris, pH 7.4, with 5 mM CaCl2)

-

Test compound (NTPDase-IN-2)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of NTPDase-IN-2 in Assay Buffer.

-

In a 96-well plate, add the NTPDase-IN-2 dilutions. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

-

Add the recombinant h-NTPDase2 enzyme to all wells except the negative control. Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a solution of ATP to all wells to a final concentration that is close to the Km of the enzyme for ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate generated.

-

Measure the absorbance at a specific wavelength (e.g., ~630 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of NTPDase-IN-2 relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

In Vitro Neuroinflammation Model (LPS-Stimulated Microglia)

This protocol outlines a method to assess the anti-neuroinflammatory effects of NTPDase-IN-2 on primary microglia or microglial cell lines (e.g., BV-2).

Materials:

-

Primary microglia or BV-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

NTPDase-IN-2

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Griess Reagent for nitric oxide (NO) measurement

-

Reagents for qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for inflammatory genes)

Procedure:

-

Plate microglia in 24-well or 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of NTPDase-IN-2 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Use the collected supernatant to quantify the amount of nitrite (a stable product of NO) using the Griess Reagent.

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use quantitative PCR (qPCR) to measure the relative expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).

-

Analyze the data to determine if NTPDase-IN-2 treatment reduces the production of inflammatory mediators in LPS-stimulated microglia.

In Vivo Neuroinflammation Model (Systemic LPS Administration)

This protocol provides a framework for evaluating the efficacy of NTPDase-IN-2 in a rodent model of acute neuroinflammation.

Animals:

-

Adult male C57BL/6 mice (8-10 weeks old)

Materials:

-

Lipopolysaccharide (LPS)

-

NTPDase-IN-2 formulated for in vivo administration

-

Vehicle control

-

Anesthesia

-

Equipment for tissue collection and processing (homogenization, centrifugation)

-

ELISA kits, qPCR reagents, and antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia)

Procedure:

-

Acclimatize animals to the housing conditions.

-

Divide animals into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; NTPDase-IN-2 + LPS).

-

Administer NTPDase-IN-2 or vehicle at a predetermined dose and route (e.g., intraperitoneal, oral gavage) at a specific time point before the inflammatory challenge.

-

Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Administer saline to the control group.

-

At a peak time point of neuroinflammation (e.g., 4-24 hours post-LPS), euthanize the animals and collect brain tissue.

-

Biochemical Analysis: Homogenize one hemisphere of the brain to prepare protein lysates and RNA. Use ELISA to measure cytokine levels and qPCR to analyze inflammatory gene expression in the brain tissue.

-

Immunohistochemistry: Fix the other hemisphere in paraformaldehyde, process for cryosectioning or paraffin embedding. Perform immunohistochemical staining with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation (e.g., changes in morphology and cell number).

-

Quantify and statistically analyze the data to determine if NTPDase-IN-2 treatment attenuates the LPS-induced neuroinflammatory response in vivo.

Visualizations: Pathways and Workflows

Caption: Purinergic signaling in neuroinflammation and the site of action for NTPDase-IN-2.

Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of NTPDase-IN-2.

References

- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]

- 5. Frontiers | Editorial: Purinergic signaling and neuroinflammation [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Understanding the Enzymatic Kinetics of h-NTPDase2 Inhibition: A Technical Guide

Disclaimer: The specific inhibitor "h-NTPDase-IN-2" does not appear in the currently available scientific literature. This guide therefore provides a comprehensive overview of the enzymatic kinetics of human Nucleoside Triphosphate Diphosphohydrolase-2 (h-NTPDase2) and the characteristics of its known inhibitors, serving as a representative technical resource for researchers, scientists, and drug development professionals.

Core Concepts in h-NTPDase2 Kinetics

Human NTPDase2 is a cell surface-bound ecto-enzyme that plays a crucial role in regulating purinergic signaling by preferentially hydrolyzing extracellular nucleoside triphosphates, such as ATP, to their corresponding diphosphates, like ADP.[1][2][3] This action modulates the activation of various P2 receptors, influencing a wide range of physiological and pathological processes including inflammation, thrombosis, and neurotransmission.[4][5]

The enzymatic activity of NTPDase2 is characterized by a high preference for ATP over ADP, leading to the accumulation of ADP in the extracellular space.[3][6] This contrasts with other NTPDase isoforms like NTPDase1, which efficiently hydrolyzes both ATP and ADP.[6][7] The distinct substrate specificity of NTPDase2 makes it a compelling target for therapeutic intervention.

Quantitative Analysis of h-NTPDase2 Inhibition

The potency and mechanism of NTPDase inhibitors are quantified using several key kinetic parameters. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity for competitive inhibitors.

Below is a summary of kinetic data for a representative competitive inhibitor of h-NTPDase2, compound 19a, as described in the literature.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| IC50 (NTPDase2) | 1.8 µM | ATP (400 µM) | Membranes from hNTPDase2-expressing COS-7 or HEK 293 cells | [1] |

| Ki (NTPDase2) | 0.43 µM | ATP | Calculated from IC50 | [1] |

| Km (ATP for NTPDase2) | 70 µM | ATP | Membranes from hNTPDase2-expressing cells | [1] |

| Mechanism of Inhibition | Competitive | ATP | Enzyme kinetics studies | [1] |

Experimental Protocols

The determination of NTPDase2 enzymatic activity and the characterization of its inhibitors involve a series of well-defined experimental procedures.

Preparation of h-NTPDase2 Enzyme Source

-

Cell Culture and Transfection: Human NTPDase2 is typically expressed recombinantly in mammalian cell lines such as COS-7 or HEK 293 cells. The cDNA for h-NTPDase2 is cloned into a suitable expression vector (e.g., pcDNA3) and transfected into the host cells.[1]

-

Membrane Preparation: Following expression, the cells are harvested and washed. Cell membranes containing the expressed h-NTPDase2 are then isolated through processes like scraping, centrifugation, and resuspension in appropriate buffers.[1][6]

Enzymatic Activity Assay

-

Reaction Mixture: The standard reaction medium contains a buffer (e.g., 80 mM Tris, pH 7.4), a divalent cation cofactor (e.g., 5 mM CaCl2), and the prepared enzyme-containing membranes.[6][8]

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate, typically ATP, at a defined concentration (e.g., 0.5 mM or 400 µM). The mixture is then incubated at 37°C for a specific duration.[1][6]

-

Termination: The enzymatic reaction is stopped by adding a quenching agent, such as malachite green reagent or trichloroacetic acid.[6][8]

Detection of Product Formation

Two primary methods are commonly employed to quantify the product of the NTPDase2 reaction (ADP or inorganic phosphate):

-

Malachite Green Assay: This colorimetric method measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The malachite green reagent forms a colored complex with Pi, and the absorbance is measured spectrophotometrically (e.g., at 630 nm).[6][8]

-

Capillary Electrophoresis (CE): This technique allows for the direct measurement of the formation of ADP and AMP from ATP. The reaction products are separated based on their charge and size and detected by UV absorbance. This method is particularly useful for detailed kinetic analysis and for distinguishing the activities of different NTPDase isoforms.[1]

Inhibitor Studies

To determine the kinetic parameters of an inhibitor, the enzymatic activity assay is performed in the presence of varying concentrations of the inhibitor.

-

IC50 Determination: A range of inhibitor concentrations is tested to generate a dose-response curve, from which the IC50 value is calculated.

-

Mechanism of Inhibition: To elucidate the mechanism (e.g., competitive, non-competitive), enzyme kinetics are measured at different substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot. For a competitive inhibitor, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.[1]

-

Ki Calculation: For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Km of the enzyme for the substrate.[1]

Visualizing Molecular Interactions and Pathways

Enzymatic Reaction and Competitive Inhibition of h-NTPDase2

Caption: h-NTPDase2 catalyzes the hydrolysis of ATP to ADP and inorganic phosphate. A competitive inhibitor binds to the active site, preventing ATP from binding and thus inhibiting the reaction.

Purinergic Signaling Pathway Modulated by h-NTPDase2

Caption: h-NTPDase2 modulates purinergic signaling by converting extracellular ATP to ADP. This shift in nucleotide concentration alters the activation of different P2 receptor subtypes, leading to diverse downstream cellular responses.

References

- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles of ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) in liver regeneration and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

h-NTPDase-IN-2 target specificity and selectivity profile

An In-depth Technical Guide on the Target Specificity and Selectivity Profile of h-NTPDase-IN-2

Introduction

Extracellular nucleotides such as ATP and ADP are crucial signaling molecules that modulate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors.[1][2] The concentration and availability of these signaling molecules are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). In humans, eight isoforms (NTPDase1-8) have been identified, with NTPDases 1, 2, 3, and 8 being the primary regulators of extracellular nucleotide levels.[3]

NTPDase2 (also known as CD39L1) exhibits a preference for the hydrolysis of ATP over ADP, leading to an accumulation of ADP.[4][5][6] This activity profile makes NTPDase2 a key player in fine-tuning purinergic signaling, as ADP is a potent agonist for several P2Y receptor subtypes (P2Y1, P2Y12, and P2Y13) involved in processes such as platelet aggregation and inflammation.[4][5] Consequently, the development of potent and selective NTPDase2 inhibitors is of significant interest for therapeutic interventions in cardiovascular diseases, cancer, and neurological disorders.[4][7]

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, a novel selective inhibitor of human NTPDase2.

Target Specificity and Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of human E-NTPDase isoforms. The compound demonstrates high potency and selectivity for NTPDase2.

| Target Enzyme | IC50 / Ki Value (µM) | Inhibition Type |

| h-NTPDase1 | > 100 | - |

| h-NTPDase2 | K_i_ = 8.2 | Competitive |

| h-NTPDase3 | > 100 | - |

| h-NTPDase8 | > 100 | - |

Table 1: Inhibitory profile of this compound against human E-NTPDase isoforms. Data is representative of values obtained for selective NTPDase2 inhibitors described in the literature.[4][7]

Furthermore, the selectivity of this compound was assessed against related purinergic receptors that are activated by uracil nucleotides, demonstrating minimal off-target activity.

| Off-Target Receptor | Agonist | This compound Activity (at 100 µM) |

| P2Y2 | UTP | No significant inhibition |

| P2Y4 | UTP | No significant inhibition |

| P2Y6 | UDP | No significant inhibition |

Table 2: Selectivity profile of this compound against uracil nucleotide-activated P2Y receptors.[4][7]

Experimental Protocols

The following protocols are representative of the methods used to determine the target specificity and selectivity of this compound.

Expression and Preparation of Human NTPDase Membrane Fractions

-

Cell Line: COS-7 or HEK 293 cells are commonly used for transient transfection.

-

Transfection: Cells are transfected with expression vectors containing the cDNA for human NTPDase1, 2, 3, or 8.

-

Membrane Preparation:

-

48-72 hours post-transfection, cells are harvested and washed with a Tris-saline buffer at 4°C.[5]

-

Cells are resuspended in a harvesting buffer (e.g., 95 mM NaCl, 0.1 mM PMSF, 45 mM Tris, pH 7.5) and pelleted by centrifugation.[5]

-

The cell pellet is then homogenized, and the membrane fraction is isolated by differential centrifugation.

-

The final membrane preparation is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay.

-

NTPDase Activity Assay

The inhibitory potency of this compound is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing 5 mM CaCl2 and 80 mM Tris, pH 7.4.[5]

-

Procedure:

-

The membrane preparation containing the specific NTPDase isoform is pre-incubated with various concentrations of this compound for a defined period at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., 400 µM ATP).[4]

-

The reaction is allowed to proceed for a specific time at 37°C and is then stopped by the addition of a reagent such as malachite green.[5]

-

The amount of liberated inorganic phosphate is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For determination of the inhibition type and Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.

Selectivity Assays Against P2Y Receptors

The off-target effects of this compound are evaluated using cell-based assays that measure the activation of P2Y receptors.

-

Cell Lines: Use cell lines stably expressing the human P2Y2, P2Y4, or P2Y6 receptor.

-

Assay Principle: Receptor activation is typically measured by quantifying the increase in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2) or by other second messenger assays.

-

Procedure:

-

Cells are loaded with the fluorescent calcium indicator.

-

Cells are then incubated with this compound at a high concentration (e.g., 100 µM).

-

The respective receptor agonist (UTP for P2Y2 and P2Y4, UDP for P2Y6) is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader.

-

-

Data Analysis: The response in the presence of this compound is compared to the response with the agonist alone to determine the percentage of inhibition.

Visualizations

Purinergic Signaling Pathway and NTPDase2 Action

Caption: Role of h-NTPDase2 in purinergic signaling and its inhibition by this compound.

Experimental Workflow for IC50 Determination

References

- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]